![molecular formula C8H8ClNO2 B3291212 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde CAS No. 870721-63-4](/img/structure/B3291212.png)
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde
Overview
Description
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde, also known as 5-chloro-2-ethoxynicotinaldehyde, is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 g/mol .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde is 1S/C8H8ClNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Complex Chemical Compounds
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde is utilized in various synthesis processes. For instance, it is used in the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction, leading to the formation of heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010). Similarly, it's involved in the synthesis of ferrocenyl-1-(4-pyridylmethyl)- and ferrocenyl-1-[2-hydroxy-1, 2-bis(4-pyridyl)ethyl]pyrazoles (López et al., 2004).
Organic Chemistry and Compound Formation
In organic chemistry, this chemical is significant in forming complex structures. For example, it reacts with ferrocenyl-4,5-dihydropyrazoles to yield specific pyrazoles and pyridines, as verified by spectroscopic data (López et al., 2004). Furthermore, its derivatives are used in the synthesis of 3-substituted [1]benzopyrano[4,3-b]pyridin-5-ones, illustrating its versatility in creating diverse chemical entities (Heber et al., 1995).
Development of Antimicrobial Agents
This chemical compound also finds application in developing antimicrobial agents. For instance, pyrimidinoPyrimidine derivatives, synthesized using 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde, have been evaluated for their antimicrobial properties (Abu-Melha, 2014).
Creation of Analytical Reagents
Additionally, derivatives of this compound are employed in the spectrophotometric determination of trace amounts of iron, showcasing its utility in analytical chemistry (Gallego et al., 1979).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
5-chloro-2-ethoxypyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNGGXRHVRFDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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